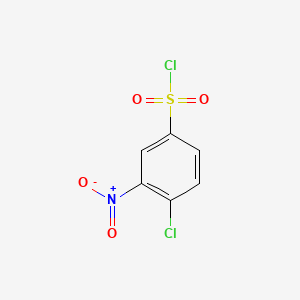

4-Chloro-3-nitrobenzenesulfonyl chloride

Description

4-Chloro-3-nitrobenzenesulfonyl chloride (CAS: 97-08-5) is a sulfonyl chloride derivative with the molecular formula C₆H₃Cl₂NO₄S and a molecular weight of 256.06 g/mol. It is a yellow crystalline solid with a melting point of 59–60°C and a boiling point of 356°C at atmospheric pressure .

Properties

IUPAC Name |

4-chloro-3-nitrobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2NO4S/c7-5-2-1-4(14(8,12)13)3-6(5)9(10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEWNAJIUKSTYOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)Cl)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2059148 | |

| Record name | Benzenesulfonyl chloride, 4-chloro-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97-08-5 | |

| Record name | 4-Chloro-3-nitrobenzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97-08-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonyl chloride, 4-chloro-3-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097085 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonyl chloride, 4-chloro-3-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonyl chloride, 4-chloro-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-3-nitrobenzenesulphonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.327 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Chloro-3-nitrobenzenesulfonyl chloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9H74VBH6E8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Nitration of 4-Chlorobenzenesulfonyl Chloride

This method involves the reaction of 4-chlorobenzenesulfonyl chloride with a mixture of concentrated sulfuric acid and fuming nitric acid.

- Reagents: 4-chlorobenzenesulfonyl chloride, concentrated sulfuric acid, fuming nitric acid.

- Temperature: 30 - 60 °C.

- Yield: Approximately 71%.

- In a 1L flask, add 500 mL of concentrated sulfuric acid and 190 g (0.9 mol) of 4-chlorobenzenesulfonyl chloride.

- Heat the mixture to 30 °C and gradually add fuming nitric acid (56.7 g, 0.9 mol).

- Maintain the temperature below 60 °C during the addition.

- Stir the mixture overnight at 55 °C.

- Cool the reaction and pour it into ice water.

- Extract with dichloromethane (DCM), dry, filter, and concentrate to obtain white crystals.

Chlorsulfonation of Ortho-Chloro-Nitrobenzene

This method utilizes chlorsulfonic acid to introduce sulfonyl chloride groups directly onto ortho-chloro-nitrobenzene.

- Reagents: Ortho-chloro-nitrobenzene, chlorsulfonic acid.

- Temperature: Gradually increased from 100 °C to 130 °C over several hours.

- Yield: Over 90%.

- Mix ortho-chloro-nitrobenzene with chlorsulfonic acid in a molar ratio of approximately 1:4 to 5.

- Heat the mixture to initiate the reaction at around 100 °C for one hour.

- Gradually increase the temperature to 130 °C over a period of three hours.

- Once hydrogen chloride evolution is complete, cool the reaction mixture by adding it to a slurry of ice and water.

- Filter out the product, neutralize with sodium bicarbonate, wash with ice water, and dry.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-nitrobenzenesulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Coupling Reactions: It can be used in coupling reactions to form complex organic molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

Coupling: Catalysts such as copper or palladium are often used in coupling reactions.

Major Products Formed

Scientific Research Applications

4-Chloro-3-nitrobenzenesulfonyl chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-3-nitrobenzenesulfonyl chloride involves its reactivity as a sulfonyl chloride and nitro compound. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form various derivatives through substitution reactions . The nitro group can undergo reduction to form amino derivatives, which can further participate in additional chemical reactions .

Comparison with Similar Compounds

Comparison with Structural Analogs

The reactivity, stability, and applications of sulfonyl chlorides are influenced by substituents on the aromatic ring. Below is a comparative analysis with similar compounds:

Substituent Effects on Physicochemical Properties

Key Observations:

- Electron-Withdrawing Groups: The nitro (-NO₂) and chloro (-Cl) groups in this compound enhance electrophilicity, making it more reactive toward nucleophiles compared to 4-methyl-3-nitrobenzenesulfonyl chloride (methyl is electron-donating) .

- Boiling Points : The higher boiling point of this compound (356°C) versus 4-nitrobenzoyl chloride (315°C) reflects stronger intermolecular forces (dipole-dipole and van der Waals) in sulfonyl chlorides .

- Biological Activity : Chloro and nitro substituents synergistically improve cellular permeability and target binding in anticancer agents, as seen in OSU-A9 derivatives .

Biological Activity

4-Chloro-3-nitrobenzenesulfonyl chloride (CAS No. 97-08-5) is a versatile compound utilized in various synthetic applications within medicinal and agricultural chemistry. Its biological activity is primarily attributed to its role as a precursor in the synthesis of biologically active sulfonamide derivatives and other compounds with potential therapeutic effects. This article explores the biological activities associated with this compound, highlighting its synthesis, applications, and case studies.

This compound appears as a light brown crystalline powder. It is insoluble in water but soluble in organic solvents, making it suitable for various chemical reactions. The compound is known for its reactive sulfonyl chloride functional group, which can participate in nucleophilic substitution reactions.

Synthesis

The synthesis of this compound typically involves the reaction of ortho-chloro-nitrobenzene with chlorosulfonic acid at elevated temperatures. The optimal conditions for this reaction include a molar ratio of approximately 1:4 (ortho-chloro-nitrobenzene to chlorosulfonic acid) and a reaction temperature of around 120°C for about 4 hours, yielding the desired compound with high purity .

Antimicrobial Activity

One of the notable biological activities of this compound derivatives is their antimicrobial properties . Research indicates that derivatives synthesized from this compound exhibit significant activity against various bacterial strains, particularly Staphylococcus aureus and Enterococcus faecalis . The minimum inhibitory concentration (MIC) values for some derivatives were reported to be as low as 0.39 mg/L, indicating potent antibacterial activity .

| Compound | Bacterial Strain | MIC (mg/L) |

|---|---|---|

| Derivative A | MSSA | 0.39 |

| Derivative B | MRSA | 0.78 |

| Derivative C | E. faecalis | 6.25 |

Anticancer Activity

In addition to its antimicrobial effects, compounds derived from this compound have shown promise as anticancer agents . For instance, sulfonamide analogs synthesized from this compound have demonstrated inhibition of ferroptosis, a form of regulated cell death implicated in cancer progression . These compounds were tested in vivo with no observed toxicity in animal models, suggesting their potential for therapeutic applications .

Case Study 1: Ferroptosis Inhibition

A study explored the synthesis of novel ferroptosis inhibitors starting from this compound. The synthesized compounds were evaluated for their ability to inhibit ferroptosis in cancer cells, showing promising results with significant reductions in cell death compared to controls .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of sulfonate derivatives derived from this compound against resistant bacterial strains. The study highlighted that specific modifications to the sulfonate moiety enhanced antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA) strains .

Q & A

Q. What are the standard synthetic protocols for preparing 4-chloro-3-nitrobenzenesulfonamide from 4-chloro-3-nitrobenzenesulfonyl chloride?

- Methodological Answer : The sulfonamide derivative is synthesized by reacting this compound with liquid ammonia in a dry ice/acetone bath (-78°C). After slow addition of ammonia, the mixture is stirred for 1 hour, followed by neutralization with dilute acetic acid (pH 5–6) to evaporate excess ammonia. The precipitate is filtered, vacuum-dried, and recrystallized from benzene to yield 4-chloro-3-nitrobenzenesulfonamide. Typical yields range from 34–50%, with characterization via melting point (174.6–174.9°C), IR (NH at 3200–3300 cm⁻¹, SO₂ at 1335 cm⁻¹), and NMR (aromatic protons at 7.7–8.2 ppm) .

Q. How is the purity and structural integrity of this compound verified in laboratory settings?

- Methodological Answer : Purity is assessed using melting point analysis (59–60°C), IR spectroscopy (NO₂ and SO₂ stretches at 1540 cm⁻¹ and 1335 cm⁻¹), and NMR (distinct aromatic proton signals). Elemental analysis confirms empirical formula consistency (C₆H₃Cl₂NO₄S). For advanced validation, differential scanning calorimetry (DSC) and mass spectrometry are employed to detect thermal stability and molecular ion peaks .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Use corrosion-resistant equipment and maintain ventilation to prevent inhalation of toxic fumes. Personal protective equipment (PPE) includes nitrile gloves, safety goggles, and lab coats. Storage requires airtight containers under inert gas (e.g., nitrogen) in a cool, dark environment. Spills should be neutralized with sodium bicarbonate and disposed of via hazardous waste channels .

Advanced Research Questions

Q. What strategies optimize the synthesis of 4-chloro-3-nitrobenzenesulfonyl isocyanate from its sulfonamide precursor?

- Methodological Answer : React 4-chloro-3-nitrobenzenesulfonamide with phosgene in the presence of butyl isocyanate as a catalyst in o-dichlorobenzene at 175–180°C. Post-reaction, distill the mixture under reduced pressure to isolate the isocyanate as a yellow oil (66% yield). Crystallization from hexane yields a solid. Monitor reaction progress via IR for the disappearance of NH₂ bands (3300 cm⁻¹) and emergence of isocyanate peaks (2270 cm⁻¹) .

Q. How can researchers resolve contradictions in spectroscopic data during derivative characterization?

- Methodological Answer : Cross-validate results using complementary techniques:

- IR vs. NMR : Confirm SO₂ and NO₂ groups via IR, while NMR clarifies aromatic substitution patterns.

- Elemental Analysis : Verify stoichiometry to rule out impurities.

- DSC : Assess thermal behavior to detect polymorphic forms. Discrepancies may arise from solvent residues or hydration; recrystallization and Karl Fischer titration address these issues .

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer : The electron-withdrawing nitro and sulfonyl groups activate the aromatic ring toward electrophilic substitution at the para-chloro position. In reactions with amines, the chloride acts as a leaving group, forming sulfonamides. Kinetic studies (e.g., monitoring via HPLC) reveal second-order dependence on amine concentration and sulfonyl chloride, suggesting a bimolecular mechanism. Solvent polarity (e.g., acetonitrile vs. o-dichlorobenzene) impacts reaction rates due to stabilization of transition states .

Q. How does moisture affect the stability of this compound, and how is this managed in hygroscopic reactions?

- Methodological Answer : Hydrolysis of the sulfonyl chloride group generates HCl and sulfonic acid byproducts, detectable via pH monitoring and IR (loss of SO₂Cl at 1170 cm⁻¹). To mitigate, use anhydrous solvents (e.g., distilled o-dichlorobenzene) and conduct reactions under nitrogen. For moisture-sensitive applications, molecular sieves or Schlenk techniques are recommended .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.